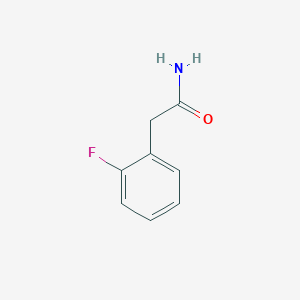

2-(2-Fluorophenyl)acetamide

描述

2-(2-Fluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a phenyl ring substituted with a fluorine atom at the ortho position, linked to an acetamide group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes, receptors, and protein degradation pathways. Its structural features—such as the electron-withdrawing fluorine atom and the hydrogen-bonding capacity of the amide group—influence its physicochemical properties, including solubility, logP, and molecular interactions .

属性

IUPAC Name |

2-(2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSDMLCYBAQMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483293 | |

| Record name | 2-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-63-6 | |

| Record name | 2-Fluorobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

2-(2-Fluorophenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-fluoroaniline with acetic anhydride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced techniques to ensure high yield and purity. The process may include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions

2-(2-Fluorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-(2-Fluorophenyl)acetic acid.

Reduction: Formation of 2-(2-Fluorophenyl)ethylamine.

Substitution: Formation of various substituted phenylacetamides depending on the substituent introduced.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

- 2-(2-Fluorophenyl)acetamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly those that require fluorinated aromatic groups for enhanced biological activity or stability.

Reactivity and Derivatives

- The compound can undergo various chemical transformations, leading to the formation of derivatives such as N-oxide derivatives and amine derivatives through oxidation and reduction processes, respectively.

Biological Research

Antimicrobial and Anticancer Properties

- Recent studies have investigated the biological activities of this compound. It has shown potential antimicrobial properties, inhibiting bacterial growth by interfering with specific bacterial enzymes. Additionally, its anticancer properties are being explored, with evidence suggesting it may disrupt cell signaling pathways involved in tumor growth .

Inhibition of Enzymatic Activity

- The compound has been identified as a potent inhibitor of α-l-fucosidases, which are critical in various biological processes. The introduction of the fluorine atom significantly enhances its inhibitory potency compared to non-fluorinated analogs . This property positions it as a candidate for therapeutic applications against genetic disorders linked to fucosidase deficiencies.

Pharmaceutical Development

Drug Candidate Exploration

- Due to its structural similarity to other bioactive compounds, this compound is being explored as a potential drug candidate. Its ability to modulate enzyme activity makes it a valuable lead compound for developing treatments for inflammatory diseases and cancer .

Structure-Activity Relationship Studies

- Ongoing research focuses on the structure-activity relationships (SARs) of this compound derivatives. These studies aim to optimize the compound's efficacy and selectivity for specific biological targets, enhancing its potential as a therapeutic agent .

Industrial Applications

Advanced Materials Development

- In industrial settings, this compound is utilized in the synthesis of advanced materials, particularly fluorinated polymers. These materials exhibit unique properties such as increased chemical resistance and stability under various conditions, making them suitable for high-performance applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated the antimicrobial effects of this compound against various bacterial strains | Showed significant inhibition of bacterial growth at low concentrations |

| Inhibition of α-l-Fucosidases | Examined the inhibitory effects of fluorinated acetamides on α-l-fucosidases | Identified enhanced potency with fluorinated derivatives; IC50 values demonstrated strong selectivity |

| SAR Analysis | Analyzed different derivatives of this compound | Established correlations between structural modifications and biological activity, guiding future drug development |

作用机制

The mechanism of action of 2-(2-Fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of acetamide derivatives are highly dependent on substituent variations. Below is a comparative analysis of 2-(2-fluorophenyl)acetamide with its analogues:

Key Research Findings

- Electronic Effects : The ortho-fluorine in this compound induces electron-withdrawing effects, stabilizing molecular interactions in enzyme active sites, as seen in HDAC4 degraders . Chlorine or hydroxyl substituents (e.g., in Impurity A) alter electronic density, reducing binding efficacy .

- Solubility and Permeability: Morpholine- or quinoline-containing derivatives exhibit improved solubility and bioavailability compared to the parent compound, attributed to their nitrogen-rich moieties .

- Biological Activity: Phenoxy-substituted acetamides (e.g., anti-inflammatory derivatives) highlight the role of substituent bulkiness in modulating activity , while triazole-containing analogues show enhanced metabolic stability .

Crystallinity and Solid-State Interactions

The crystalline structure of this compound derivatives is influenced by fluorine’s van der Waals radius and hydrogen-bonding capacity. For example, fluorinated compounds often exhibit tighter crystal packing compared to hydroxylated analogues, impacting dissolution rates and stability .

生物活性

2-(2-Fluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and comparisons with similar compounds, supported by data tables and relevant case studies.

This compound exhibits significant interactions with various biomolecules, particularly enzymes and proteins. Notably, it interacts with cytochrome P-450 enzymes, which are crucial for the metabolism of numerous drugs and xenobiotics. This interaction suggests potential implications for drug metabolism and pharmacokinetics.

Key Interactions

- Cytochrome P-450 Enzymes : Involved in the oxidative metabolism of drugs.

- Thymidine Kinase : Acts as a nucleoside analogue, inhibiting the conversion of thymine to deoxyuridine .

Cellular Effects

The compound influences several cellular processes, including:

- Cell Signaling Pathways : Modulates pathways that affect cell growth and differentiation.

- Gene Expression : Alters the expression levels of genes involved in metabolic pathways, potentially impacting cellular metabolism.

Molecular Mechanism

The mechanism of action for this compound involves its binding to specific molecular targets, which can either inhibit or activate enzyme activity. This modulation can lead to significant changes in metabolic processes within the cell.

Mechanism Insights

- Enzyme Inhibition : The compound has been shown to inhibit certain metabolic enzymes, impacting overall metabolic functions.

- Receptor Interaction : It binds to receptors that may influence neurotransmitter systems, highlighting its potential in neurological applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

The presence of the fluorine atom in this compound contributes to its enhanced potency compared to similar compounds. Studies indicate that electron-withdrawing groups like fluorine significantly increase biological activity .

Case Studies and Research Findings

- Anticonvulsant Activity : A study demonstrated that derivatives of aryl-substituted acetamides, including this compound, showed robust activity against seizures in rodent models. These compounds exhibited good oral bioavailability, making them suitable candidates for treating drug-resistant epilepsy .

- Inhibition of α-L-Fucosidases : Research indicated that N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide acted as a potent inhibitor for α-L-fucosidases with IC50 values as low as 0.0079 μM against human lysosomal enzymes. The fluoro substitution was critical for enhancing selectivity and potency .

- Antiparasitic Activity : In a study focused on cryptosporidiosis treatment, a series of aryl acetamides were synthesized where this compound was found to be effective against Cryptosporidium, showing an EC50 value of 0.17 μM .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-fluorophenyl)acetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : A standard synthesis involves reacting 2-fluorobenzaldehyde or 2-fluoroaniline derivatives with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours. Reaction progress is monitored via TLC, followed by filtration to remove the base and solvent evaporation under reduced pressure . Yield optimization can include adjusting stoichiometric ratios of reagents, solvent polarity, and reaction time. For derivatives, Method 1 in employs condensation of 2-(4-chlorophenyl)acetamide with 2-fluorobenzaldehyde, achieving a 63% yield through controlled heating and purification .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and fluorine coupling patterns (e.g., δ 8.93 ppm for amide protons in derivatives) .

- FTIR : Identification of amide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Single-Crystal XRD : Resolves intramolecular interactions (e.g., C—H···O) and intermolecular hydrogen bonds (N—H···O) critical for packing stability .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity is validated via HPLC (≥95% purity thresholds) and TLC with appropriate solvent systems (e.g., ethyl acetate/hexane). Stability studies involve accelerated degradation tests under heat, light, and humidity, monitored by spectroscopic methods. High-purity grades (99.9%) from suppliers like American Elements ensure batch consistency for pharmacological assays .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

- Methodological Answer : Cross-validate NMR/FTIR data with computational tools (e.g., PubChem’s InChI key validation) and crystallographic results. For example, intramolecular hydrogen bonds observed in XRD (e.g., C—H···O interactions) may explain anomalous NMR shifts . Density Functional Theory (DFT) calculations can model electronic environments to reconcile discrepancies .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Fluorine Substitution : Introducing fluorine at strategic positions (e.g., para- or meta-) enhances binding affinity to targets like enzymes or receptors .

- Biamide Derivatives : Condensation with aldehydes (e.g., 2-fluorobenzaldehyde) creates bis-amide structures, as in Compound 33 (), which show improved pharmacological profiles .

- Hydroxyimino Modifications : describes synthesizing N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, leveraging oxime groups for chelation or redox activity .

Q. Which computational approaches predict the physicochemical properties of this compound?

- Methodological Answer :

- LogP and PSA : Calculated via software like ChemAxon (LogP = 1.85, PSA = 29.1 Ų) to estimate lipophilicity and membrane permeability .

- Thermodynamic Data : NIST Chemistry WebBook provides vapor pressure, enthalpy, and solubility parameters for thermodynamic modeling .

Q. How do intermolecular interactions influence the crystallographic packing of this compound derivatives?

- Methodological Answer : Single-crystal XRD reveals N—H···O hydrogen bonds and π-π stacking between aromatic rings, stabilizing the lattice. For example, in 2-chloro-N-(4-fluorophenyl)acetamide, these interactions dictate melting points and solubility .

Q. What role does this compound play in enzyme-catalyzed metabolic pathway studies?

- Methodological Answer : The compound serves as a substrate analog in cytochrome P450 assays to probe fluorinated metabolite formation. Fluorine’s electronegativity alters binding kinetics, measurable via LC-MS or fluorescence quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。